2-Bromo-6-methylbenzoic acid
Overview
Description
“2-Bromo-6-methylbenzoic acid” is a chemical compound with the molecular formula C8H7BrO2 . It has an average mass of 215.044 Da and a monoisotopic mass of 213.962936 Da . This compound is also known by other names such as “2-Brom-6-methylbenzoesäure” in German, “Acide 2-bromo-6-méthylbenzoïque” in French, and "Benzoic acid, 2-bromo-6-methyl-" .
Synthesis Analysis
The synthesis of “2-Bromo-6-methylbenzoic acid” involves the conversion of “2-Amino-6-methoxybenzoic acid” into the desired product. This is achieved by dissolving “2-Amino-6-methoxybenzoic acid” in a mixture of acetic acid, hydrobromic acid (48% H2O), and water. The mixture is then cooled in a saturated sodium chloride ice bath. While cooling, a solution of sodium nitrite (NaNO2) is slowly added to the reaction system. The mixture is then stirred at 0 degrees Celsius for 2.5-3 hours to form the diazonium salt, which is kept cool at 0 degrees Celsius .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-methylbenzoic acid” consists of a benzene ring with a bromine atom attached at the 2nd position and a methyl group at the 6th position. A carboxylic acid group is also attached to the benzene ring .
Chemical Reactions Analysis
In organic synthesis transformations, the bromine atom at the 2nd position of the benzene ring can be converted into an aryl or alkyl group through Suzuki coupling. It can also be converted into a boron unit through a boronation reaction. The carboxylic acid group in the structure can be converted into a hydroxyl group under the reduction action of borane, or it can be converted into an ester group under acidic or alkaline conditions .
Physical And Chemical Properties Analysis
“2-Bromo-6-methylbenzoic acid” is a solid at room temperature and normal pressure . It has a molecular formula of C8H7BrO2 and a molecular weight of 215.05 .
Scientific Research Applications
Use as an Intermediate in Synthesizing Pharmaceuticals, Agrochemicals, and Dyes
Field
Chemistry, specifically organic synthesis.
Application
2-Bromo-6-methylbenzoic acid is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Method of Application
While the specific methods of application can vary depending on the final product being synthesized, the general process involves using 2-Bromo-6-methylbenzoic acid as a building block in various chemical reactions.
Results or Outcomes
The outcomes of these syntheses are various pharmaceuticals, agrochemicals, and dyes. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis process used.
Use in the Preparation of Peroxisome Proliferator-Activated Receptor (PPAR) Ligands
Field
Medicinal Chemistry.
Application
2-Bromomethyl-6-methylbenzoic acid is used in the synthesis of peroxisome proliferator-activated receptor (PPAR) ligands . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes.
Method of Application
The synthesis process involves the bromination of 2,6-dimethylbenzoic acid with sodium bromate and hydrobromic acid in the presence of light .
Results or Outcomes
The result of this synthesis process is 2-bromomethyl-6-methyl-benzoic acid, which is a useful intermediate for the synthesis of several products of medicinal interest, such as prostaglandins, antitumour agents and peroxisome proliferator-activated receptor ligands .
Use as a Building Block for Organic Compounds in Academic Research
Field
Organic Chemistry, specifically academic research.
Application
2-Bromo-6-methylbenzoic acid can be used as a building block for the synthesis of a wide variety of organic compounds in academic research .
Safety And Hazards
“2-Bromo-6-methylbenzoic acid” is classified as having acute toxicity (Category 3, Oral). It is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
properties
IUPAC Name |
2-bromo-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXBPDJQFPIBSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370814 | |
Record name | 2-Bromo-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methylbenzoic acid | |
CAS RN |
90259-31-7 | |
Record name | 2-Bromo-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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